2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-benzylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-benzylacetamide is a useful research compound. Its molecular formula is C22H18N4O4 and its molecular weight is 402.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery of Potent, Selective T-type Calcium Channel Blockers
Compounds similar in structure to the query have been investigated for their role as potent, selective T-type calcium channel blockers with potential applications in treating generalized epilepsies. Optimization of these compounds focused on enhancing solubility, brain penetration, and negative results in Ames tests for improved safety profiles, leading to the selection of clinical candidates for further development (Bezençon et al., 2017).
In Silico Drug-likeness and Microbial Investigation
Research into compounds with similar structural motifs has included synthesizing a library of derivatives and evaluating them for drug-likeness properties, as well as antibacterial, antifungal, and antimycobacterial activities. This study suggests the potential of these compounds as bases for developing new antimicrobial agents, highlighting their good to moderate activity against various bacterial and fungal strains (Pandya et al., 2019).
Synthesis and Anticonvulsant Activity
Derivatives bearing heterocyclic rings similar to the query compound have been synthesized and evaluated for their anticonvulsant activity. The structure-activity relationship studies in these compounds indicate the potential for developing new anticonvulsant drugs (Tarikogullari et al., 2010).
Synthesis and Discovery of Apoptosis Inducers
Research has led to the synthesis of substituted derivatives that were able to selectively inhibit the growth of cancer cells, such as H322 lung cancer cells, through the induction of apoptosis. These findings open avenues for the development of targeted cancer therapies (Lv et al., 2012).
Synthesis of Novel Anti-inflammatory Compounds
Studies have also focused on the synthesis of novel compounds with anti-inflammatory activity, indicating the versatility of such chemical structures in drug development for various diseases, including inflammation-related disorders (Sunder et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been known to target glycogen synthase kinase-3 beta (gsk-3β) in humans . GSK-3β is a serine/threonine protein kinase involved in various cellular processes such as glycogen metabolism, cell signaling, and cell development .
Mode of Action
Compounds that target gsk-3β typically inhibit the kinase activity, thereby modulating the downstream signaling pathways .
Biochemical Pathways
Gsk-3β, a potential target of this compound, is involved in several pathways including the wnt/β-catenin signaling pathway, the pi3k/akt signaling pathway, and the mtor signaling pathway .
Result of Action
Inhibition of gsk-3β can lead to changes in cell signaling, potentially affecting cell growth, survival, and metabolism .
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-21(23-12-15-4-2-1-3-5-15)13-25-8-9-26-18(22(25)28)11-17(24-26)16-6-7-19-20(10-16)30-14-29-19/h1-11H,12-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCHJUAEHIXSGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.